molecular formula C21H14BrN3 B10882763 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile CAS No. 77198-49-3

2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile

Cat. No.: B10882763
CAS No.: 77198-49-3
M. Wt: 388.3 g/mol
InChI Key: DBOYTGXNGZOTSJ-UHFFFAOYSA-N
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Description

2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile is an organic compound that belongs to the class of aromatic nitriles This compound is characterized by the presence of amino, bromophenyl, and methylphenyl groups attached to a benzene ring with two cyano groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile typically involves multi-step organic reactions. One common method might include:

    Starting Materials: Benzene derivatives with appropriate substituents.

    Reaction Steps:

    Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of such compounds might involve similar synthetic routes but on a larger scale with optimized conditions for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile can undergo various chemical reactions including:

    Oxidation: Conversion of amino groups to nitro groups or other oxidized forms.

    Reduction: Reduction of cyano groups to amines.

    Substitution: Halogen exchange or replacement of bromine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Biology and Medicine

In biology and medicine, derivatives of this compound might be explored for their potential as pharmaceutical agents, particularly in the development of drugs targeting specific enzymes or receptors.

Industry

In industry, such compounds can be used in the production of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile would depend on its specific application. For instance, if used as a pharmaceutical agent, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(4-chlorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile
  • 2-Amino-4-(4-fluorophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile

Uniqueness

The uniqueness of 2-Amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile lies in the presence of the bromine atom, which can influence its reactivity and interactions compared to its chloro or fluoro analogs.

Properties

CAS No.

77198-49-3

Molecular Formula

C21H14BrN3

Molecular Weight

388.3 g/mol

IUPAC Name

2-amino-4-(4-bromophenyl)-6-(4-methylphenyl)benzene-1,3-dicarbonitrile

InChI

InChI=1S/C21H14BrN3/c1-13-2-4-14(5-3-13)17-10-18(15-6-8-16(22)9-7-15)20(12-24)21(25)19(17)11-23/h2-10H,25H2,1H3

InChI Key

DBOYTGXNGZOTSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=C(C(=C2C#N)N)C#N)C3=CC=C(C=C3)Br

Origin of Product

United States

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